Cas no 1706432-93-0 (6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine)

6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted with a 2,4-dichlorophenyl group and a piperidin-4-yl moiety. Its unique structure confers potential utility as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or kinase inhibition. The dichlorophenyl group enhances lipophilicity, while the piperidine moiety may contribute to binding affinity at receptor sites. This compound’s well-defined synthetic pathway and structural versatility make it a valuable scaffold for medicinal chemistry applications, enabling further derivatization for lead optimization studies. Its purity and stability under standard conditions ensure reliable performance in experimental settings.
6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine structure
1706432-93-0 structure
Product Name:6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
CAS No:1706432-93-0
MF:C16H15Cl2N5
MW:348.229800462723
CID:5151963
Update Time:2025-11-01

6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
    • Inchi: 1S/C16H15Cl2N5/c17-11-1-2-12(13(18)9-11)14-3-4-15-20-21-16(23(15)22-14)10-5-7-19-8-6-10/h1-4,9-10,19H,5-8H2
    • InChI Key: RGXQCXUWMUFVKE-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C3CCNCC3)N1N=C(C1=CC=C(Cl)C=C1Cl)C=C2

6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine Pricemore >>

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Chemenu
CM507933-1g
6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
1706432-93-0 97%
1g
$*** 2023-03-30

Additional information on 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine

Introduction to 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine (CAS No. 1706432-93-0)

6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound belongs to the class of triazolopyridazine derivatives, which are known for their broad spectrum of biological activities. The molecular structure incorporates several key functional groups, including 2,4-dichlorophenyl, piperidin-4-yl, and the [1,2,4]triazolo[4,3-b]pyridazine core, which collectively contribute to its distinctive chemical behavior and potential therapeutic applications.

The significance of this compound lies in its potential as a lead molecule for drug discovery. The presence of the 2,4-dichloro-phenyl moiety enhances its binding affinity to biological targets by introducing hydrophobic interactions and electronic effects that can modulate receptor activity. Additionally, the piperidin-4-yl group provides a structural framework that is commonly found in many pharmacologically active compounds, offering stability and solubility advantages. The [1,2,4]triazolo[4,3-b]pyridazine scaffold is particularly noteworthy due to its ability to interact with various biological pathways, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. The [1,2,4]triazolo[4,3-b]pyridazine core has been extensively studied for its role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurological disorders. Studies have demonstrated that derivatives of this scaffold can exhibit potent activity against targets such as kinases and transcription factors. For instance, modifications to the piperidin-4-yl group have shown improved selectivity and reduced toxicity in preclinical models.

The 2,4-dichloro-phenyl substituent plays a crucial role in enhancing the pharmacokinetic properties of the compound. This group contributes to metabolic stability by resisting degradation under physiological conditions while also improving membrane permeability. Such characteristics are essential for ensuring that the compound reaches its target site effectively within the body. Furthermore, the electronic distribution influenced by the 2,4-dichloro substitution pattern allows for optimal interactions with hydrogen bond donors and acceptors in biological systems.

One of the most compelling aspects of 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is its potential application in addressing multifaceted diseases. Current research indicates that this compound may exhibit dual-targeting capabilities by interacting with both surface receptors and intracellular enzymes. Such multitarget engagement is increasingly recognized as a strategy to enhance therapeutic efficacy while minimizing side effects. Preclinical studies have begun to explore its effects on pathways relevant to metabolic disorders and neurodegenerative diseases.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazolopyridazine core. These synthetic approaches not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of innovative methodologies in drug development.

Evaluation of 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine in cellular and animal models has provided preliminary insights into its mechanism of action. Early findings suggest that it may inhibit key signaling cascades involved in disease progression by modulating enzyme activity or receptor binding. These results are particularly exciting because they align with emerging trends in precision medicine, where compounds are designed to interact specifically with disease-relevant pathways.

The pharmaceutical industry continues to invest heavily in exploring novel heterocyclic compounds like 6-(2,4-Dichloro-phenyl)-3-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine due to their diverse biological activities and synthetic versatility. As research progresses,more refined derivatives are expected to be developed,each tailored for specific therapeutic applications. The integration of computational chemistry and high-throughput screening techniques will further accelerate the discovery process,allowing researchers to rapidly identify promising candidates for further development.

In conclusion,the compound 6-(2, 4-Dichloro phenyl)- 3-piperidin - ۴ - yl - [ 1 , ۲ , ۴ ] tri az olo [ ۴ , ۳ - b ] py rid az ine (CAS No . 1706432 - 93 - 0 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising preclinical data , position it as a valuable candidate for future drug development . Continued investigation into this molecule will likely yield insights that could revolutionize treatments for various diseases . p >

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